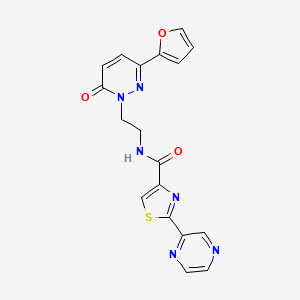
N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide is a useful research compound. Its molecular formula is C18H14N6O3S and its molecular weight is 394.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural combination of furan, pyridazine, pyrazine, and thiazole moieties, which may contribute to its pharmacological properties.
- Molecular Formula : C18H18N4O3S
- Molecular Weight : 370.43 g/mol
- CAS Number : 1251564-80-3
Biological Activity Overview
Preliminary research indicates that compounds with similar structural motifs exhibit a variety of biological activities, including:
- Antimicrobial Activity : Compounds containing furan and thiazole rings have shown effectiveness against various bacterial strains.
- Anti-inflammatory Properties : Some derivatives have been studied for their ability to inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory process.
- Antitumor Effects : Certain thiazole and pyridazine derivatives have demonstrated cytotoxicity against cancer cell lines, indicating potential as anticancer agents.
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways relevant to disease processes.
- Receptor Modulation : It could interact with various receptors, altering cellular signaling pathways that lead to therapeutic effects.
- DNA Interaction : Some studies suggest that similar compounds can intercalate with DNA, affecting replication and transcription processes.
Case Studies and Research Findings
Several studies have explored the biological activities of compounds closely related to this compound:
Table 1: Summary of Biological Activities
| Compound Name | Activity Type | Reference |
|---|---|---|
| Pyridazinones | Selective COX inhibitors | |
| Furan derivatives | Antimicrobial against E. coli | |
| Thiazole analogs | Cytotoxicity against breast cancer cells |
Detailed Findings
- Antimicrobial Studies : A study demonstrated that compounds with furan and thiazole rings exhibited significant antibacterial activity against Gram-positive bacteria, suggesting their potential as new antimicrobial agents .
- Anti-inflammatory Research : Pyridazinone derivatives were found to selectively inhibit COX-2 with minimal effects on COX-1, indicating a favorable safety profile for anti-inflammatory applications .
- Antitumor Activity : Research indicated that thiazole-containing compounds displayed potent cytotoxic effects on various cancer cell lines, including breast and lung cancer cells, through mechanisms involving apoptosis induction .
Propiedades
IUPAC Name |
N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]-2-pyrazin-2-yl-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N6O3S/c25-16-4-3-12(15-2-1-9-27-15)23-24(16)8-7-21-17(26)14-11-28-18(22-14)13-10-19-5-6-20-13/h1-6,9-11H,7-8H2,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXMOGBVBLKNZHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=CSC(=N3)C4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













